Sulfadimethoxine sodium salt
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Overview
Description
Sulfadimethoxine sodium is a sulfonamide antibiotic primarily used to treat various infections, including respiratory, urinary tract, enteric, and soft tissue infections. It is frequently used in veterinary medicine but is also approved for human use in some countries . Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid from para-aminobenzoic acid, making it effective against a wide range of bacteria .
Mechanism of Action
Target of Action
Sulfadimethoxine sodium primarily targets bacteria and some protozoa . It is a sulfonamide antibiotic used to treat a variety of infections, including respiratory, urinary tract, enteric, and soft tissue infections .
Mode of Action
Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . It acts as a competitive inhibitor against PABA, being structurally similar to PABA, it binds to the enzyme’s active site and prevents the synthesis of folic acid from progressing .
Biochemical Pathways
The compound affects the biochemical pathway responsible for the synthesis of folic acid. Folic acid is necessary for these organisms to produce nucleic acids (i.e., DNA and RNA), which are required for cell division . By inhibiting the synthesis of folic acid, Sulfadimethoxine sodium prevents pathogen growth rather than killing them .
Pharmacokinetics
It is known that sulfonamides, like sulfadimethoxine, diffuse easily when in their unionized, lipid-soluble form, and easily reach many tissues .
Result of Action
The result of Sulfadimethoxine sodium’s action is the inhibition of bacterial growth. It has a microbiostatic effect rather than a microbiocidal one . This means it prevents pathogen growth rather than killing them, and has the strongest effect in the beginning stages of an infection, when the pathogen is rapidly dividing .
Action Environment
Environmental factors can influence the action of Sulfadimethoxine sodium. For instance, increasing moisture or temperature can increase its degradation in manure . Also, its photodegradation in water can be influenced by initial pH and common water constituents .
Biochemical Analysis
Biochemical Properties
Sulfadimethoxine sodium inhibits bacterial synthesis of folic acid (pteroylglutamic acid) from para-aminobenzoic acid . This interaction with the enzyme responsible for the synthesis of folic acid is crucial for its antibacterial activity.
Cellular Effects
The primary cellular effect of Sulfadimethoxine sodium is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, an essential component for bacterial growth, it prevents the bacteria from multiplying .
Molecular Mechanism
The molecular mechanism of action of Sulfadimethoxine sodium involves the inhibition of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria . By structurally mimicking para-aminobenzoic acid, Sulfadimethoxine sodium binds to the enzyme’s active site, preventing the synthesis of folic acid .
Temporal Effects in Laboratory Settings
The degradation kinetics of Sulfadimethoxine sodium in manure was studied and a model based on the first-order kinetics was developed to fit the observed degradation . The effects of the initial concentration of Sulfadimethoxine sodium, manure moisture, and temperature on the degradation kinetics were investigated .
Dosage Effects in Animal Models
In cattle, excluding veal, the dosage of Sulfadimethoxine sodium is 55 mg/kg, administered orally or intravenously once, followed by 27.5 mg/kg, administered orally or intravenously every 24 hours for up to 5 days . In dogs and cats, the dosage is 55 mg/kg, administered orally, intravenously, or subcutaneously once, followed by 27.5 mg/kg, administered orally, intravenously, or subcutaneously every 24 hours .
Metabolic Pathways
The metabolic pathway of Sulfadimethoxine sodium involves the inhibition of the synthesis of folic acid from para-aminobenzoic acid . This occurs through the inhibition of the enzyme dihydropteroate synthase .
Preparation Methods
The preparation of sulfadimethoxine sodium involves the reaction of sulfadimethoxine with sodium hydroxide in an alcohol solvent. This method is suitable for industrial production as it yields high purity and high yield . The process can be summarized as follows:
- Sulfadimethoxine is dissolved in an alcohol solvent.
- Sodium hydroxide is added to the solution.
- The reaction mixture is filtered to obtain sulfadimethoxine sodium.
Chemical Reactions Analysis
Sulfadimethoxine sodium undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common for this compound.
Substitution: Sulfadimethoxine sodium can undergo substitution reactions, particularly involving its sulfonamide group. Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfadimethoxine sodium has several scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for various assays and tests.
Biology: It serves as a model compound in studies of bacterial resistance and enzyme inhibition.
Medicine: It is used to treat infections in both humans and animals, particularly in veterinary medicine.
Comparison with Similar Compounds
Sulfadimethoxine sodium is similar to other sulfonamide antibiotics, such as sulfadiazine and sulfamethoxazole. it has a longer half-life and is more effective against certain bacterial strains . Some similar compounds include:
Sulfadiazine: Another sulfonamide antibiotic used to treat infections.
Sulfamethoxazole: Often combined with trimethoprim to enhance its antibacterial activity.
Sulfisoxazole: Used to treat urinary tract infections and other bacterial infections.
Sulfadimethoxine sodium’s unique properties, such as its long half-life and broad-spectrum activity, make it a valuable antibiotic in both human and veterinary medicine.
Properties
CAS No. |
1037-50-9 |
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Molecular Formula |
C12H14N4NaO4S |
Molecular Weight |
333.32 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(2,6-dimethoxypyrimidin-4-yl)azanide |
InChI |
InChI=1S/C12H14N4O4S.Na/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3,(H,14,15,16); |
InChI Key |
QMKDRDOUCFKMHP-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N)OC.[Na+] |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC.[Na] |
Key on ui other cas no. |
1037-50-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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